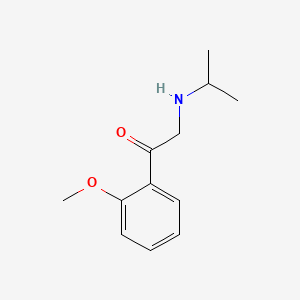
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound with the molecular formula C26H21BN4O2. It is an aromatic boronic acid derivative that contains a tetrazole ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid typically involves the reaction of a tetrazole derivative with a boronic acid precursor. One common method includes the protection of the tetrazole group, followed by its reaction with a suitable borate in the presence of a base to form the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds.
科学的研究の応用
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The tetrazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the tetrazole ring.
(1H-Tetrazol-5-yl)phenylboronic acid: Similar structure but without the trityl group.
(2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid: A closely related compound with slight structural variations.
Uniqueness
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is unique due to the presence of both the trityl-protected tetrazole ring and the boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
特性
分子式 |
C26H21BN4O2 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC名 |
phenyl-(1-trityltetrazol-5-yl)oxyborinic acid |
InChI |
InChI=1S/C26H21BN4O2/c32-27(24-19-11-4-12-20-24)33-25-28-29-30-31(25)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,32H |
InChIキー |
RGXBWQJYLQRDHW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(O)OC2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


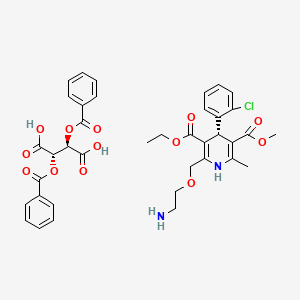
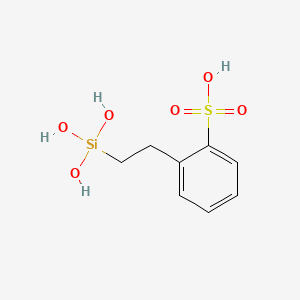
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)


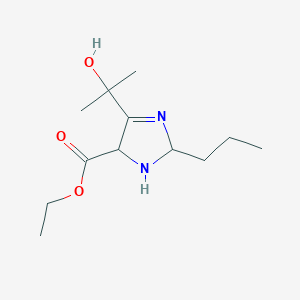
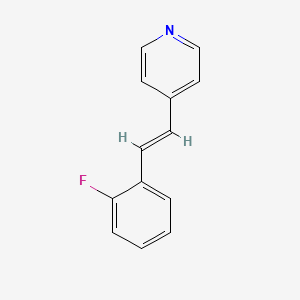
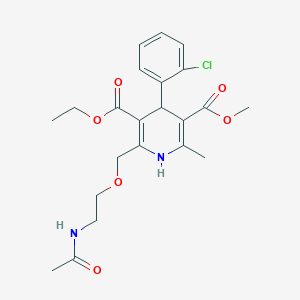
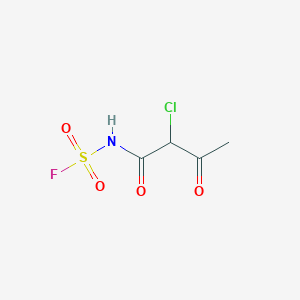
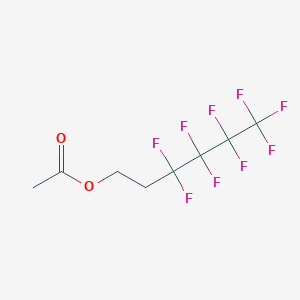
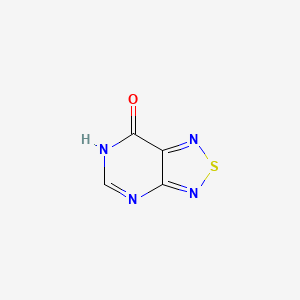
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

